1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
Description
This compound (Molecular Formula: C₁₅H₁₂N₂O₃) features a benzodiazole core substituted at position 1 with a 2-methoxyphenylmethyl group and at position 5 with a carboxylic acid moiety . The InChIKey SRWLCOROBOXDFJ-UHFFFAOYSA-N confirms its stereochemical uniqueness .
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-15-5-3-2-4-12(15)9-18-10-17-13-8-11(16(19)20)6-7-14(13)18/h2-8,10H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCHPYIMIIMELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C2C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid typically involves the formation of the benzodiazole ring through a condensation reaction of appropriate precursors. The methoxyphenyl group and carboxylic acid are introduced through subsequent functional group transformations .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodiazole derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .
Scientific Research Applications
1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Hydroxy-Substituted Analogs
- 2-(2-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (C₁₄H₁₀N₂O₃): Replacing the methoxy group with a hydroxyl at the ortho position increases polarity and hydrogen-bonding capacity. This substitution may enhance solubility in aqueous media compared to the methoxy analog but reduces lipophilicity .
- However, this could also reduce membrane permeability .
Chloro-Substituted Analogs
- 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol (C₁₅H₁₃ClN₂S): The electron-withdrawing chlorine atom decreases electron density on the benzodiazole ring, which may alter reactivity in electrophilic substitutions.
- 2-(3-Chloro-phenyl)-1H-benzimidazole-5-carboxylic acid (C₁₄H₉ClN₂O₂): The para-chloro substituent provides steric and electronic effects distinct from the methoxy group, possibly affecting binding affinity in biological systems .
Heterocyclic Substituents
Physicochemical Properties
Key Observations :
- The methoxy group in the target compound balances lipophilicity and moderate polarity, making it suitable for traversing lipid bilayers while retaining solubility.
- Chloro-substituted analogs exhibit higher molecular weights and altered electronic profiles, which may influence pharmacokinetics .
Biological Activity
1-[(2-Methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and structure-activity relationship (SAR), supported by case studies and relevant research findings.
- Molecular Formula : C16H14N2O3
- Molecular Weight : 282.29 g/mol
- CAS Number : 1153977-49-1
Biological Activities
The biological activities of compounds containing the benzimidazole moiety, including this compound, have been extensively studied. These compounds exhibit a wide range of pharmacological effects:
Anticancer Activity
Research indicates that derivatives of benzimidazole can induce apoptosis in various cancer cell lines. For instance, related compounds have demonstrated the ability to:
- Induce S/G2 cell cycle arrest.
- Downregulate cyclins and CDKs involved in cell cycle progression.
- Trigger pro-apoptotic pathways leading to increased DNA strand breaks and PARP cleavage .
Antimicrobial Properties
Benzimidazole derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that modifications in the benzimidazole structure can enhance antibacterial efficacy compared to standard antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely tied to their structural features. Specific functional groups at positions 1, 2, and 5 are crucial for their pharmacological properties. For example:
- The presence of methoxy groups on the phenyl ring enhances lipophilicity and biological activity.
- Substituents can modulate interaction with target proteins, influencing potency and selectivity against different cell lines .
Study 1: Anticancer Evaluation
A study focused on the synthesis and evaluation of various benzimidazole derivatives revealed that certain modifications led to compounds with IC50 values as low as 3 µM against leukemic cells. These compounds demonstrated significant cytotoxicity and induced apoptosis through multiple pathways .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of several benzimidazole derivatives. Results indicated that specific substitutions provided enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics in some cases .
Summary of Findings
The biological activities of this compound are promising, particularly in the realms of oncology and infectious diseases. The following table summarizes key findings from various studies regarding its biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
